molecular formula C28H36N4+2 B12527822 Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)- CAS No. 807314-60-9

Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-

Cat. No.: B12527822
CAS No.: 807314-60-9
M. Wt: 428.6 g/mol
InChI Key: SVAAENNVLVWYJB-UHFFFAOYSA-N
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Description

Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-]: is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of pyridinium and piperidinyl groups connected through a phenylenebis(methylene) linkage. It is often used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridine and piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of pyridine derivatives .

Scientific Research Applications

Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] exerts its effects involves interactions with specific molecular targets. The pyridinium groups can interact with nucleic acids and proteins, potentially disrupting their normal functions. The piperidinyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Uniqueness: Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is unique due to the presence of both pyridinium and piperidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .

Properties

CAS No.

807314-60-9

Molecular Formula

C28H36N4+2

Molecular Weight

428.6 g/mol

IUPAC Name

4-piperidin-1-yl-1-[[4-[(4-piperidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium

InChI

InChI=1S/C28H36N4/c1-3-15-31(16-4-1)27-11-19-29(20-12-27)23-25-7-9-26(10-8-25)24-30-21-13-28(14-22-30)32-17-5-2-6-18-32/h7-14,19-22H,1-6,15-18,23-24H2/q+2

InChI Key

SVAAENNVLVWYJB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCCC5

Origin of Product

United States

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